molecular formula C17H21NO2 B2507456 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 2320924-39-6

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one

Cat. No.: B2507456
CAS No.: 2320924-39-6
M. Wt: 271.36
InChI Key: SSGBKXINEUCXRD-UHFFFAOYSA-N
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Description

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one is a complex organic compound that features a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . This compound is of significant interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids . In industry, it may be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one can be compared to other similar compounds such as tropine and tropanol. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure. The unique combination of the bicyclic scaffold and the phenoxy group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-3-7-16(8-4-12)20-11-17(19)18-14-5-6-15(18)10-13(2)9-14/h3-4,7-8,14-15H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGBKXINEUCXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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